molecular formula C14H7Cl2F3N2O3 B2418226 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide CAS No. 140472-86-2

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide

Cat. No.: B2418226
CAS No.: 140472-86-2
M. Wt: 379.12
InChI Key: OLGBNTUFWNAMRI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is an aromatic compound that features a nitro group, two chlorine atoms, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the trifluoromethyl group. The final step involves the chlorination of the aromatic ring to introduce the chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or nitro groups.

    Reduction Reactions: The primary product is the corresponding amine derivative.

    Oxidation Reactions: Products include various oxidized forms of the aromatic ring.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. The chlorine atoms contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.

    2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-aminobenzamide: The nitro group is reduced to an amine, altering its biological activity and chemical behavior.

Uniqueness

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for research in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O3/c15-10-4-2-8(21(23)24)6-9(10)13(22)20-12-5-7(14(17,18)19)1-3-11(12)16/h1-6H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGBNTUFWNAMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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